2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can be approached through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chloro-N-phenylbenzamide. This intermediate is then reacted with sodium azide under acidic conditions to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylbenzamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.
4-(2H-tetrazol-5-yl)benzamide: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the chlorine atom and the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
651769-90-3 |
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Molecular Formula |
C14H10ClN5O |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-12-8-9(13-17-19-20-18-13)6-7-11(12)14(21)16-10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
PQTAFLGIPSUAER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)Cl |
Origin of Product |
United States |
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